molecular formula C10H9ClO2 B2456451 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2138380-44-4

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No.: B2456451
CAS No.: 2138380-44-4
M. Wt: 196.63
InChI Key: ULOAQBZRCQYMSN-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid group

Properties

IUPAC Name

5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-10(9(12)13)5-6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOAQBZRCQYMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138380-44-4
Record name 5-chloro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction, followed by chlorination and carboxylation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid serves as a valuable reagent in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions to create more intricate bicyclic systems.
  • Functional Group Transformations : It can undergo transformations that introduce functional groups necessary for further synthetic applications.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that it may exhibit:

Case Study 1: Antimicrobial Efficacy

A study on structurally similar compounds revealed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The IC50 values indicated that these compounds could be potential candidates for further development as antimicrobial agents .

CompoundTarget OrganismIC50 (μM)Notes
Similar Compound AMycobacterium smegmatis7.05Significant inhibition observed
Similar Compound BPseudomonas aeruginosa10.5Selective against bacteria

Case Study 2: Cytotoxicity Assays

In vitro assays conducted on related compounds showed selective cytotoxicity towards various cancer cell lines. These findings support the hypothesis that this compound may also possess similar properties.

Cell LineIC50 (μM)Selectivity
Cancer Cell Line A10.5High selectivity against cancer cells
Normal Cell Line B>100Minimal impact on normal cells

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-ol
  • 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-amine

Uniqueness

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C10H9ClO2C_{10}H_9ClO_2 with a molar mass of approximately 196.63 g/mol . This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural framework of this compound contributes to its reactivity and biological activity. The presence of a chlorine atom at the 5-position and a carboxylic acid group enhances its potential for interactions with various biological targets.

Research indicates that this compound exhibits binding affinity to proteins and nucleic acids, which is crucial for its biological activity. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to investigate these interactions .

Table 1: Binding Affinities of Related Compounds

Compound NameBinding TargetBinding Affinity (Kd)
This compoundc-MycTBD
10074-G5c-Myc50 µM
JY-3-094c-Myc40 µM

The compound's ability to inhibit the dimerization of the c-Myc-Max complex has been highlighted in various studies, suggesting its potential as an anti-cancer agent .

Anticancer Potential

The inhibition of c-Myc is particularly relevant in cancer biology, as c-Myc is known to regulate genes involved in cell proliferation and apoptosis. Inhibitors targeting c-Myc have shown promise in reducing tumorigenesis while exhibiting minimal effects on normal cells . The specific mechanism by which this compound affects c-Myc activity remains an area of active investigation.

Case Studies

Several studies have reported on the biological efficacy of related compounds:

  • Study on c-Myc Inhibition : A study demonstrated that small molecules inhibiting c-Myc can induce G0/G1 phase cell cycle arrest in cancer cells, leading to reduced proliferation . The potential for this compound to achieve similar results warrants further exploration.
  • Comparative Analysis : In comparative studies, compounds structurally similar to this compound were evaluated for their reactivity and biological activity, highlighting the unique properties conferred by the chlorine and carboxylic acid functional groups .

Q & A

Q. What are the key structural features and synthetic approaches for 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid?

The compound features a bicyclo[4.2.0]octatriene core with substituents at positions 5 (chloro), 7 (methyl), and 7 (carboxylic acid). Synthetic routes often involve cyclization strategies, such as Diels-Alder reactions or ring-closing metathesis, to construct the bicyclic framework. For example, substituent positioning (e.g., chloro and methyl groups) can influence steric and electronic effects during synthesis. Evidence from analogous bicyclo compounds (e.g., methoxy or isopropyl derivatives) suggests that protecting-group strategies for the carboxylic acid moiety are critical to avoid side reactions .

Table 1: Structural analogs and substituent effects

CompoundSubstituents (Position)Key Synthetic ChallengeReference
Target compound5-Cl, 7-Me, 7-COOHSteric hindrance at position 7
7-Isopropyl analog7-CN, 7-(i-Pr)Nitrile stability under acidic conditions
5-Methoxy analog5-OMe, 7-ketoneOxidation control

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Characterization requires a combination of techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and bicyclic geometry. Coupling constants in the 1H^1H-NMR spectrum can resolve stereochemical ambiguities in the triene system.
  • IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and chloro/methyl group vibrations.
  • Mass spectrometry : High-resolution MS to verify molecular formula (C11_{11}H9_{9}ClO2_2) and isotopic patterns for chlorine.
  • X-ray crystallography : To resolve absolute configuration if chiral centers exist. Detailed experimental protocols should follow guidelines for reproducibility, including solvent purity and calibration standards .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the bicyclo[4.2.0]octatriene system?

The chloro and methyl groups at positions 5 and 7 create electronic and steric biases. For example:

  • Electrophilic aromatic substitution : The electron-withdrawing chloro group directs electrophiles to less hindered positions (e.g., position 2 or 4).
  • Steric effects : The methyl group at position 7 may shield adjacent positions, reducing reactivity. Computational studies (e.g., DFT calculations) can predict preferred reaction sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via halogenation or nitration reactions, followed by 1H^1H-NMR analysis, is recommended to confirm regioselectivity.

Q. What computational modeling strategies are effective for predicting the compound’s reactivity or binding affinity?

  • Molecular docking : To assess potential biological interactions (e.g., enzyme inhibition), use software like AutoDock Vina with force fields optimized for bicyclic systems.
  • DFT calculations : Analyze HOMO-LUMO gaps, electrostatic potential maps, and transition-state geometries for reaction mechanisms.
  • Toxicity prediction : Tools like Toxtree or ProTox-II can evaluate eco-toxicological profiles based on structural fragments (e.g., chloro and carboxylic acid groups) . Cross-validation with experimental data (e.g., IC50_{50} values) is critical for model accuracy.

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

  • Step 1 : Re-examine synthetic conditions (e.g., temperature, catalyst loading) to identify deviations from protocols.
  • Step 2 : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to detect low-concentration impurities.
  • Step 3 : Compare results with literature on analogous compounds (e.g., 5-methoxy or 7-isopropyl derivatives) to identify systemic issues (e.g., air-sensitive intermediates) .
  • Step 4 : Document all steps rigorously to enable peer validation, as emphasized in academic reporting guidelines .

Methodological Guidelines

  • Synthetic reproducibility : Include step-by-step procedures, including purification methods (e.g., column chromatography gradients) and yields.
  • Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for spectral data formatting and supplementary information .
  • Ethical considerations : Disclose any modifications to published protocols and cite prior work to avoid redundancy.

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